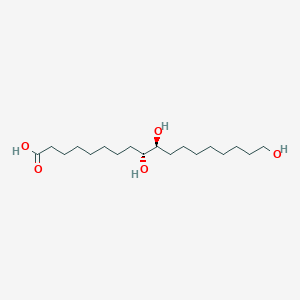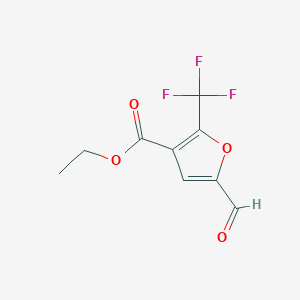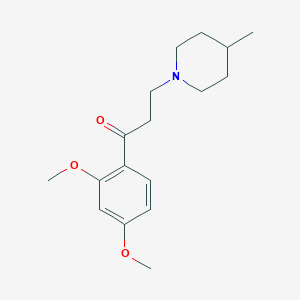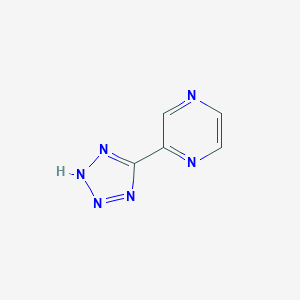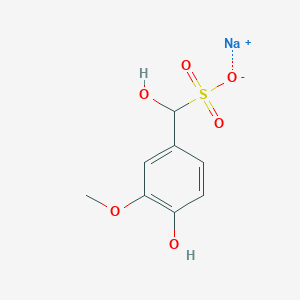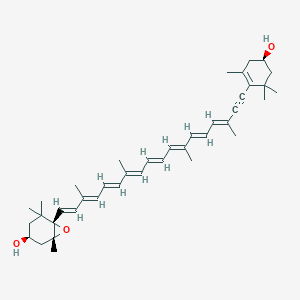
Diadinoxanthine
Vue d'ensemble
Description
Diadinoxanthin is a carotenoid pigment found predominantly in marine phytoplankton, particularly diatoms. It has the molecular formula C40H54O3 and is classified as a xanthophyll, a type of oxygenated carotenoid. Diadinoxanthin plays a crucial role in the photoprotection of these organisms by participating in the xanthophyll cycle, which helps dissipate excess light energy and protect the photosynthetic apparatus from damage .
Applications De Recherche Scientifique
Diadinoxanthin has several scientific research applications:
Chemistry: It is studied for its unique photoprotective properties and its role in the xanthophyll cycle.
Biology: Diadinoxanthin is crucial for understanding the photoprotective mechanisms in marine phytoplankton.
Medicine: Research is ongoing to explore its potential antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Diadinoxanthin is used in the production of natural pigments for food and cosmetics.
Mécanisme D'action
Target of Action
Diadinoxanthin is a xanthophyll pigment found in phytoplankton . Its primary targets are the photosynthetic machineries of these organisms . These machineries are responsible for the conversion of light energy into chemical energy, a process that is essential for the survival and growth of phytoplankton .
Mode of Action
Diadinoxanthin plays a crucial role in protecting these photosynthetic organisms against photoinhibition caused by absorption of excessive light energy . It achieves this by acting as a quencher of singlet oxygen and chlorophyll triplet states . This means that diadinoxanthin absorbs the excess energy that would otherwise damage the photosynthetic apparatus, and safely dissipates it as heat .
Biochemical Pathways
Diadinoxanthin is part of the diadinoxanthin cycle, an important short-term photoprotective mechanism in diatoms . This cycle involves the de-epoxidation of diadinoxanthin to diatoxanthin under high light conditions, and the reverse reaction under low light conditions . The cycle serves to balance the energy input into the photosynthetic apparatus, preventing photodamage under high light conditions and ensuring efficient light harvesting under low light conditions .
Pharmacokinetics
It’s known that diadinoxanthin can be efficiently extracted from diatoms using a four-step procedure, suggesting that it is readily bioavailable .
Result of Action
The action of diadinoxanthin results in the protection of phytoplankton cells from photodamage, thereby promoting their survival and growth under varying light conditions . By quenching harmful reactive oxygen species and dissipating excess light energy, diadinoxanthin helps maintain the integrity and functionality of the photosynthetic apparatus .
Action Environment
The action of diadinoxanthin is influenced by environmental factors such as light intensity . Under high light conditions, more diadinoxanthin is converted to diatoxanthin to deal with the excess energy . Conversely, under low light conditions, diatoxanthin is converted back to diadinoxanthin to maximize light harvesting . This dynamic response to environmental light conditions enables phytoplankton to thrive in a variety of habitats .
Analyse Biochimique
Biochemical Properties
Diadinoxanthin interacts with various enzymes and proteins within the cell. It is involved in the xanthophyll cycle, a photoprotection mechanism in plant cells . This cycle involves the enzymatic de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin or diadinoxanthin to diatoxanthin during periods of high light illumination .
Cellular Effects
Diadinoxanthin has significant effects on various types of cells and cellular processes. It plays a crucial role in protecting cells from harmful effects of too much light energy . It is present in cells along with diatoxanthin (another xanthophyll), and is stockpiled in the cell to become available when needed .
Molecular Mechanism
The molecular mechanism of diadinoxanthin involves its role in the xanthophyll cycle. It is the inactive precursor of diatoxanthin, which is the active energy dissipator . The forward reaction of the xanthophyll cycles consists of the enzymatic de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin or diadinoxanthin to diatoxanthin during periods of high light illumination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diadinoxanthin can change over time. For instance, the content of carotenoids in cells cultured under green light for 7 days was higher than that under white light . The content of β-carotene, antheraxanthin, zeaxanthin, and diadinoxanthin was increased by green light induction .
Metabolic Pathways
Diadinoxanthin is involved in the xanthophyll cycle, a key metabolic pathway in plant cells . The biosynthesis pathway to diadinoxanthin and fucoxanthin is substantially more complex than anticipated and reveals diadinoxanthin metabolism as the central regulatory hub connecting the photoprotective xanthophyll cycle and the formation of fucoxanthin .
Subcellular Localization
Diadinoxanthin is predominantly located in the plastids of cells The subcellular localization of diadinoxanthin plays a crucial role in its activity and function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of diadinoxanthin in diatoms involves several enzymatic steps starting from β-carotene. The pathway includes the conversion of β-carotene to violaxanthin and neoxanthin, followed by the isomerization of neoxanthin to diadinoxanthin. This process involves enzymes such as phytoene synthase, phytoene desaturase, ζ-carotene desaturase, and lycopene β-cyclase .
Industrial Production Methods: Industrial production of diadinoxanthin typically involves the cultivation of diatom species like Phaeodactylum tricornutum under controlled conditions. The extraction process includes pigment extraction, saponification, separation by partition, and purification using open column chromatography. This method allows for the isolation of high-purity diadinoxanthin .
Analyse Des Réactions Chimiques
Types of Reactions: Diadinoxanthin undergoes several types of chemical reactions, including:
Oxidation: Diadinoxanthin can be oxidized to form diatoxanthin, another xanthophyll involved in the xanthophyll cycle.
Reduction: Reduction reactions can convert diatoxanthin back to diadinoxanthin.
Isomerization: The isomerization of neoxanthin to diadinoxanthin is a key step in its biosynthesis.
Common Reagents and Conditions:
Oxidation: Light and oxygen are common reagents that facilitate the oxidation of diadinoxanthin to diatoxanthin.
Reduction: Enzymatic reduction under low light conditions can revert diatoxanthin to diadinoxanthin.
Major Products:
Diatoxanthin: Formed from the oxidation of diadinoxanthin.
Neoxanthin: An intermediate in the biosynthesis of diadinoxanthin.
Comparaison Avec Des Composés Similaires
Fucoxanthin: Another carotenoid found in diatoms, involved in light-harvesting and photoprotection.
Violaxanthin: An intermediate in the biosynthesis of diadinoxanthin.
Diatoxanthin: The oxidized form of diadinoxanthin, involved in the xanthophyll cycle.
Uniqueness: Diadinoxanthin is unique due to its specific role in the xanthophyll cycle, providing a reversible mechanism for photoprotection in marine phytoplankton. Unlike fucoxanthin, which primarily functions in light-harvesting, diadinoxanthin’s primary role is in dissipating excess light energy to prevent photodamage .
Propriétés
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHZCSINIMWCSB-GHIQLMQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015588 | |
| Record name | Diadinoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18457-54-0 | |
| Record name | Diadinoxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diadinoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diadinoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



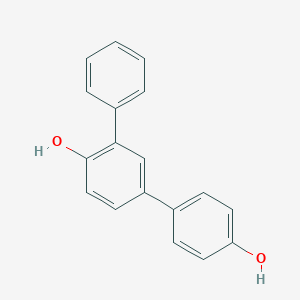
![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)
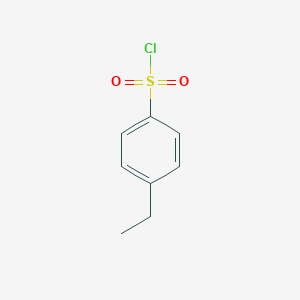
![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)
